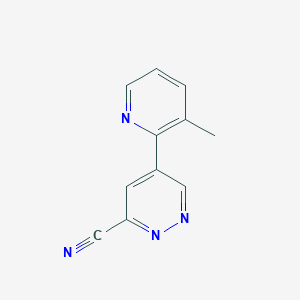
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile is a heterocyclic compound that features both pyridazine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog with similar structural features but lacking the pyridine ring.
Pyridazinone: Contains a keto group, offering different reactivity and applications.
Pyridine: A basic heterocycle with a single nitrogen atom, used widely in medicinal chemistry.
Uniqueness
5-(3-Methylpyridin-2-yl)pyridazine-3-carbonitrile is unique due to the combination of pyridazine and pyridine rings, which imparts distinct physicochemical properties. This dual-ring system enhances its potential for diverse applications, particularly in drug discovery and materials science.
Propiedades
Fórmula molecular |
C11H8N4 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-2-4-13-11(8)9-5-10(6-12)15-14-7-9/h2-5,7H,1H3 |
Clave InChI |
QAGZSAYEDJUISP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=CC(=NN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















